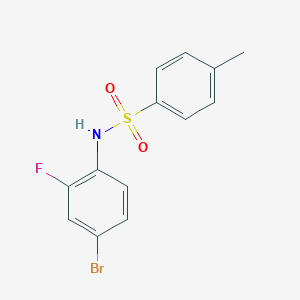![molecular formula C16H19ClN2O2S B291678 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide, also known as CDB-2914, is a synthetic steroid receptor modulator. It was first synthesized in the late 1990s and has been studied extensively for its potential as a contraceptive and as a treatment for various reproductive disorders. In
科学的研究の応用
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide has been studied extensively for its potential as a contraceptive and as a treatment for various reproductive disorders. It has been shown to inhibit ovulation in animals and humans, making it a promising candidate for a non-hormonal contraceptive. 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide has also been studied as a treatment for endometriosis, uterine fibroids, and heavy menstrual bleeding.
作用機序
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide works by binding to the progesterone receptor and blocking the action of progesterone. Progesterone is a hormone that is essential for ovulation and the maintenance of pregnancy. By blocking progesterone, 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide inhibits ovulation and prevents pregnancy. It also has anti-inflammatory properties, which may contribute to its effectiveness in treating reproductive disorders.
Biochemical and Physiological Effects:
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to have minimal side effects and is well-tolerated in humans. It does not affect estrogen levels or interfere with the menstrual cycle. It has been shown to be effective in inhibiting ovulation in animals and humans, with a success rate of up to 100% in some studies. 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide has also been shown to reduce the size of uterine fibroids and improve symptoms of endometriosis.
実験室実験の利点と制限
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide is a useful tool for studying the role of progesterone in reproductive physiology. It can be used to investigate the mechanisms of ovulation and the effects of progesterone on the uterus. However, 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide is not suitable for long-term studies as it has a short half-life and is rapidly metabolized in the body. It is also not suitable for studying the effects of progesterone on non-reproductive tissues.
将来の方向性
There are several areas of research that could be explored using 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide. One area is the development of a non-hormonal contraceptive based on 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide. Another area is the use of 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide as a treatment for endometriosis, uterine fibroids, and heavy menstrual bleeding. Further research could also explore the potential of 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide as a treatment for breast cancer, as progesterone plays a role in the development of some types of breast cancer. Overall, 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide is a promising compound with a wide range of potential applications in reproductive health and beyond.
合成法
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide is synthesized by reacting 4-chloroaniline with diethylamine to form 4-chloro-N,N-diethylaniline. This intermediate is then reacted with benzenesulfonyl chloride to form 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide. The synthesis method has been optimized to produce high yields of pure 4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide.
特性
分子式 |
C16H19ClN2O2S |
|---|---|
分子量 |
338.9 g/mol |
IUPAC名 |
4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19ClN2O2S/c1-3-19(4-2)15-9-7-14(8-10-15)18-22(20,21)16-11-5-13(17)6-12-16/h5-12,18H,3-4H2,1-2H3 |
InChIキー |
MXSGYWQYRMCCTM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




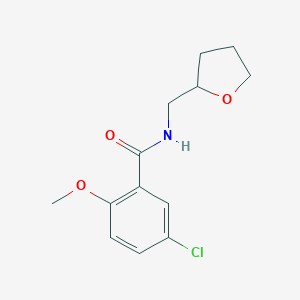
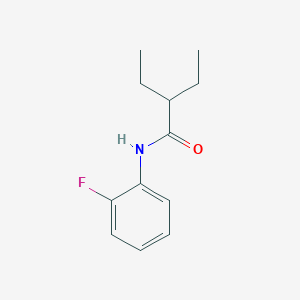
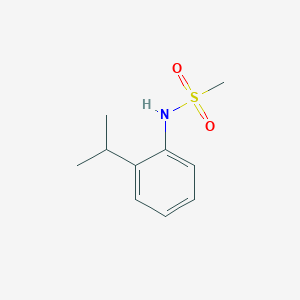
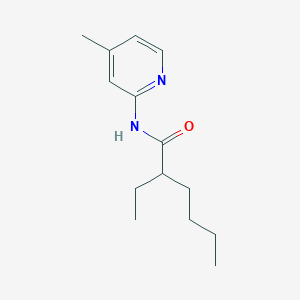
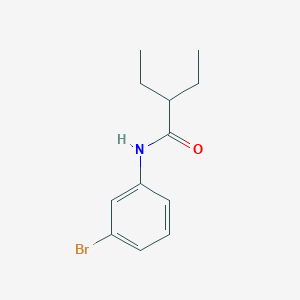
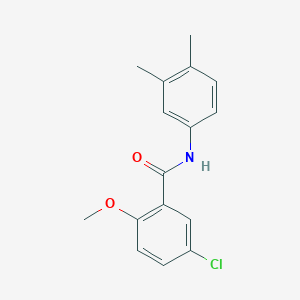
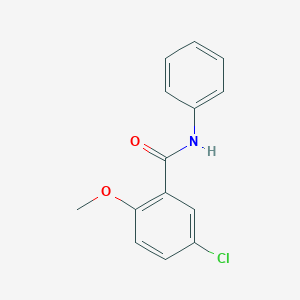
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)


